5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Description

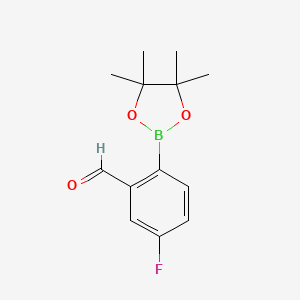

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CAS: 943310-52-9) is a boronate ester-functionalized benzaldehyde derivative. Its structure features a fluorine atom at the 5-position and a pinacol boronate group at the 2-position relative to the aldehyde group. This compound is widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl systems, pharmaceuticals, and functional materials. Its >97% purity and commercial availability (e.g., Key Organics Limited) make it a critical building block in organic synthesis .

Properties

IUPAC Name |

5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BFO3/c1-12(2)13(3,4)18-14(17-12)11-6-5-10(15)7-9(11)8-16/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STGVEURXAACTES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The boronic acid moiety facilitates the formation of carbon-carbon bonds by reacting with organohalides in the presence of a palladium catalyst. The mechanism involves oxidative addition, transmetalation, and reductive elimination steps.

Molecular Targets and Pathways:

Molecular Targets: Enzymes and receptors involved in biological processes.

Pathways: Pathways related to the synthesis of biologically active molecules and materials.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers of Fluorine and Boronate Groups

(a) 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CAS: 1352657-25-0)

- Substituents : Fluorine at 3-position , boronate at 4-position .

- Purity : 96% (vs. 97% for the target compound).

(b) 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CAS: 443776-94-1)

- Substituents : Fluorine at 2-position , boronate at 5-position .

- Applications : Used in synthesizing benzamide derivatives for pharmaceutical intermediates (e.g., compound 23A in ). The altered substituent positions may influence electronic effects, modulating reactivity in nucleophilic additions .

(c) 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Halogen-Substituted Derivatives

(a) 5-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CAS: 1451391-13-1)

- Substituents : Bromine at 5-position , fluorine at 2-position , boronate at 3-position .

- Synthetic Utility : Bromine enhances electrophilicity, enabling subsequent cross-coupling or substitution reactions. However, the larger atomic radius of Br vs. F may reduce solubility in polar solvents .

(b) 5-Chloro-3-ethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Trifluoromethyl and Heterocyclic Derivatives

(a) 4-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzaldehyde

- Substituents : Fluorine at 4-position , boronate at 5-position , trifluoromethyl at 2-position .

- Applications : The electron-withdrawing CF₃ group enhances electrophilicity of the aldehyde, favoring condensations or click chemistry. However, its synthesis details and purity remain unreported .

(b) 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde

Key Data Tables

Table 1: Structural and Physical Properties

Reactivity and Functionalization

Commercial and Research Significance

- Availability : The target compound and analogs are marketed by suppliers like LEAP CHEM CO., LTD. and Key Organics, highlighting their demand in medicinal chemistry .

- Stability : Boronate esters are moisture-sensitive; derivatives like benzyl acetates (e.g., ) improve stability for long-term storage .

Biological Activity

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a boron-containing compound that has attracted attention due to its potential biological activities. This article reviews its physicochemical properties, biological activity, and relevant research findings.

The molecular formula of this compound is , with a molar mass of approximately 250.07 g/mol. Its structure includes a fluorine atom and a dioxaborolane moiety, which may influence its reactivity and biological interactions .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- Antibacterial Studies : A study on related compounds showed promising antibacterial activity against various strains of bacteria including Staphylococcus aureus and Pseudomonas aeruginosa with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics like chloramphenicol .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 5-Fluoro Compound | 50 | S. aureus |

| Chloramphenicol | 50 | S. aureus |

This suggests that the presence of the fluorine atom in the compound may enhance its interaction with bacterial targets.

The mechanism by which these compounds exert their antibacterial effects often involves interference with bacterial DNA replication processes. Molecular docking studies have indicated that such compounds can bind effectively to the active site of DNA gyrase in bacteria .

Case Study 1: Synthesis and Evaluation

A recent study synthesized derivatives of this compound and evaluated their antibacterial efficacy. The results demonstrated that modifications at the dioxaborolane moiety significantly influenced antibacterial potency. Smaller substituents were associated with greater activity against Gram-positive bacteria .

Case Study 2: Fluorine Substitution Effects

Another investigation focused on the effects of fluorine substitution in similar dioxaborolane compounds. It was found that fluorinated derivatives exhibited enhanced lipophilicity and bioavailability compared to their non-fluorinated counterparts. This property is crucial for improving the pharmacokinetic profiles of potential therapeutic agents .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

- IUPAC Name : 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

- Molecular Formula : C13H16BFO3

- CAS Number : 943310-52-9

- Molecular Weight : 238.066 g/mol

- Purity : Typically around 97% to 98% .

Medicinal Chemistry

This compound is utilized in the synthesis of various pharmaceuticals due to its unique fluorinated structure which can enhance biological activity and selectivity.

Key Applications:

- Anticancer Agents : The compound serves as a precursor in synthesizing boron-containing compounds that exhibit antitumor properties. Research indicates that boron compounds can enhance the efficacy of chemotherapeutic agents by improving drug delivery systems and targeting cancer cells more effectively .

- Fluorinated Drugs : Fluorine atoms in drug molecules can significantly alter their pharmacokinetics and pharmacodynamics. The incorporation of this compound into drug design allows for the development of more effective therapeutic agents with improved metabolic stability .

Material Science

In materials science, this compound is used to create advanced materials with specific optical and electronic properties.

Key Applications:

- Organic Light Emitting Diodes (OLEDs) : The unique electronic properties of fluorinated compounds make them suitable for use in OLEDs. Research shows that incorporating boron-dioxaborole derivatives can enhance the efficiency and stability of OLED devices .

- Sensors and Catalysts : The dioxaborole moiety is known for its ability to form complexes with various metals, making it useful in catalysis and sensor development. These applications leverage the compound's ability to stabilize reactive intermediates during chemical reactions .

Case Study 1: Anticancer Drug Development

A study published in Journal of Medicinal Chemistry explored a series of fluorinated benzaldehydes in developing new anticancer agents. The results demonstrated that derivatives of this compound showed promising activity against various cancer cell lines due to their enhanced lipophilicity and cellular uptake .

Case Study 2: OLED Technology

Research conducted at a leading university focused on synthesizing new OLED materials using this compound as a building block. The study reported improved luminance and color purity when incorporating fluorinated dioxaborole derivatives into the device architecture compared to traditional materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.